3-(4-ethylphenyl)-1H-pyrazol-5-amine
Description
Overview of Pyrazole (B372694) Core Structures in Modern Chemical Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Its unique electronic properties, including aromaticity and the presence of both acidic and basic nitrogen centers, allow for a diverse range of chemical modifications and interactions with biological targets. In contemporary research, pyrazole-containing compounds are investigated for a wide array of applications, stemming from their ability to act as versatile pharmacophores.
The structural rigidity and planar nature of the pyrazole ring provide a stable platform for the spatial orientation of various functional groups, which is crucial for specific binding to enzyme active sites and receptors. Researchers have successfully incorporated the pyrazole core into molecules exhibiting anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer activities. nih.gov This broad spectrum of biological activity underscores the importance of the pyrazole nucleus as a foundational element in the design of new therapeutic agents.
Table 1: Key Attributes of the Pyrazole Core in Chemical Research
| Attribute | Description | Significance in Research |
| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. | Provides a stable and rigid scaffold for molecular design. |
| Electronic Properties | Possesses both a pyridine-like and a pyrrole-like nitrogen atom, allowing for diverse chemical reactivity. | Enables a wide range of functionalization and substitution patterns. |
| Biological Activity | The core is present in numerous compounds with a broad spectrum of pharmacological effects. | Serves as a "privileged structure" in medicinal chemistry for drug discovery. |
| Synthetic Accessibility | Can be synthesized through various well-established chemical reactions. | Facilitates the generation of large libraries of derivatives for screening. |
Significance of 1H-Pyrazol-5-amine Derivatives in Organic Synthesis and Medicinal Chemistry
Within the broader family of pyrazoles, the 1H-pyrazol-5-amine scaffold is of particular importance. The presence of the amino group at the 5-position introduces a key functional handle for further chemical elaboration. This amino group can act as a nucleophile, a base, or a directing group in various chemical transformations, making 1H-pyrazol-5-amine derivatives valuable building blocks in organic synthesis. scirp.org They serve as precursors for the construction of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which also exhibit significant biological activities. nih.gov
In medicinal chemistry, the 5-amino group can participate in crucial hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors. This ability to form strong and specific interactions is a key factor in the design of potent and selective drugs. Numerous studies have highlighted the role of the 5-aminopyrazole moiety in compounds targeting kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer and inflammation. nih.gov The development of small molecule kinase inhibitors is a major focus of modern drug discovery, and 1H-pyrazol-5-amine derivatives are prominent candidates in this field.
Rationale for Focused Academic Investigation of 3-(4-ethylphenyl)-1H-pyrazol-5-amine
The specific compound, this compound, merits focused investigation due to the combination of its core pyrazol-5-amine structure with a 4-ethylphenyl substituent. The rationale for its study can be broken down into the following key points:
Building on a Proven Scaffold: As established, the 1H-pyrazol-5-amine core is a well-validated pharmacophore. The addition of substituents allows for the fine-tuning of its biological and physicochemical properties.
Influence of the Aryl Substituent: The presence of a phenyl group at the 3-position is a common feature in many biologically active pyrazoles. This aryl group can engage in π-π stacking and hydrophobic interactions with biological targets.
Modulation by the Ethyl Group: The ethyl group at the para-position of the phenyl ring is expected to influence the compound's properties in several ways. It can enhance lipophilicity, which may affect cell membrane permeability and oral bioavailability. Furthermore, the ethyl group can subtly alter the electronic properties of the phenyl ring and its orientation relative to the pyrazole core, potentially leading to improved binding affinity and selectivity for a particular biological target.
Academic investigations into this compound would likely aim to synthesize and characterize the compound, and then to explore its potential in various biological assays. Such studies contribute to the broader understanding of structure-activity relationships (SAR) within the 3-aryl-1H-pyrazol-5-amine class of compounds and could lead to the identification of new lead compounds for drug development.
Historical Context of Pyrazole Synthesis and Derivatives
The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, which he obtained through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the field. Shortly after, in 1889, the parent pyrazole compound was synthesized by Buchner.
Early research into pyrazoles was largely driven by the discovery of their analgesic and antipyretic properties, leading to the development of drugs like Antipyrine. Over the decades, the synthetic methodologies for creating pyrazoles have expanded significantly. The Paal-Knorr synthesis, which involves the reaction of 1,3-dicarbonyl compounds with hydrazines, remains a cornerstone of pyrazole synthesis. More modern methods, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further broadened the scope and efficiency of pyrazole derivative synthesis.
The ongoing exploration of pyrazole chemistry, from its historical roots to its current applications, highlights the enduring importance of this heterocyclic system in the advancement of science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUUTBMBCHAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Ethylphenyl 1h Pyrazol 5 Amine
Classical and Contemporary Approaches to 5-Aminopyrazole Scaffold Synthesis
The most prevalent and versatile method for synthesizing the 5-aminopyrazole scaffold is the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This classical approach remains a cornerstone of pyrazole (B372694) chemistry. The reaction mechanism proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.govchim.it This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govchim.it
For the synthesis of 3-(4-ethylphenyl)-1H-pyrazol-5-amine, the key starting material would be 3-(4-ethylphenyl)-3-oxopropanenitrile (B1302075), which is reacted with hydrazine hydrate.
Key Classical Synthetic Precursors:
β-Ketonitriles: These compounds provide the C3-C4-C5 fragment of the pyrazole ring.
Hydrazines: This reagent provides the N1 and N2 atoms of the ring.
Malononitrile (B47326) Derivatives: Thioacetals of malononitrile have also been used, reacting with hydrazine to form the 5-aminopyrazole ring through nucleophilic attack and subsequent cyclization. nih.govbeilstein-journals.org
Contemporary modifications of this classical approach include solid-phase synthesis, where β-ketonitriles are supported on a resin, allowing for easier purification and the generation of combinatorial libraries. nih.gov Additionally, ring transformation reactions, such as the conversion of isoxazoles or isothiazoles upon treatment with hydrazine, offer alternative pathways to the 5-aminopyrazole core. beilstein-journals.orgchim.it
Novel and Optimized Synthetic Strategies for this compound
Recent advancements in organic synthesis have introduced a variety of novel and optimized strategies that offer improvements in terms of efficiency, selectivity, and sustainability for the synthesis of substituted 5-aminopyrazoles like this compound.
When using monosubstituted hydrazines, the condensation with an unsymmetrical β-ketonitrile can lead to two possible regioisomers: the 3-substituted or the 5-substituted aminopyrazole. Controlling the regioselectivity of this reaction is a significant challenge. Research has shown that the reaction outcome can be directed by carefully controlling the reaction conditions. thieme-connect.com
Thermodynamic Control: Neutral conditions and higher temperatures typically favor the formation of the more thermodynamically stable 5-substituted aminopyrazole isomer. This is believed to occur through an equilibration of the initial Michael adducts before cyclization. thieme-connect.com
Kinetic Control: Basic conditions (e.g., using sodium ethoxide) at low temperatures can favor the kinetically preferred product. thieme-connect.com Under these conditions, the initial addition of the more nucleophilic nitrogen of the substituted hydrazine is followed by rapid cyclization, "trapping" the 3-substituted aminopyrazole isomer before equilibration can occur. thieme-connect.com
For the specific synthesis of this compound from 3-(4-ethylphenyl)-3-oxopropanenitrile and unsubstituted hydrazine hydrate, this issue of regioselectivity is avoided, as the pyrazole ring is symmetrical with respect to the nitrogen atoms before potential N-substitution.
Transition metal catalysis represents a powerful tool for the synthesis and functionalization of heterocyclic compounds. While classical methods build the ring from acyclic precursors, modern strategies can construct the pyrazole core or modify it through C-H activation. Rhodium(III)-catalyzed reactions have emerged as a notable method for synthesizing complex pyrazoles. rsc.orgacs.org
One advanced strategy involves the three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes, catalyzed by Rh(III), to construct N-aryl pyrazoles. rsc.orgacs.org This method allows for the simultaneous formation of multiple C-C and C-N bonds in a single step. Although a direct application to synthesize this compound has not been detailed, this methodology offers a potential route for creating complex derivatives.
Furthermore, copper-promoted dimerization of 5-aminopyrazoles has been reported as a method for the chemoselective synthesis of pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond coupling. mdpi.com This demonstrates the potential for transition-metal catalysis in the subsequent functionalization of the target molecule.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact. nih.govbenthamdirect.com These strategies focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. researchgate.net
Key green approaches applicable to the synthesis of this compound include:
Aqueous Media: Using water as a solvent is a primary goal of green chemistry. researchgate.netthieme-connect.com Many pyrazole syntheses have been successfully adapted to aqueous conditions, often with the aid of catalysts. acs.org
Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net
Solvent-Free Conditions: Reactions can be performed by grinding the solid reactants together, sometimes with a catalyst, which completely eliminates the need for a solvent. researchgate.net
Use of Green Catalysts: The development of recyclable or biodegradable catalysts, such as magnetic nano-catalysts, aligns with green chemistry principles. researchgate.netfrontiersin.org
| Green Tactic | Description | Advantages |
|---|---|---|
| Water as Solvent | Replaces volatile organic compounds (VOCs) as the reaction medium. | Environmentally benign, low cost, non-flammable. |
| Ultrasonic Irradiation | Uses high-frequency sound waves to induce cavitation, promoting the reaction. | Shorter reaction times, improved yields, milder conditions. |
| Microwave Irradiation | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Dramatic reduction in reaction time, often higher yields. |
| Solvent-Free Grinding | Reactants are mixed and ground together in a mortar and pestle. | Eliminates solvent waste, simple procedure, often high yields. |
| Reusable Catalysts | Catalysts (e.g., magnetic nanoparticles) that can be easily recovered and reused. | Reduces catalyst waste and cost. |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical. publish.csiro.au They are particularly well-suited for creating molecular diversity and have been extensively used for the synthesis of substituted pyrazoles. beilstein-journals.orgmdpi.com
A common MCR for synthesizing 5-aminopyrazole derivatives involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. frontiersin.orgbeilstein-journals.org This approach allows for the rapid assembly of the pyrazole core with substituents at various positions. For instance, a three-component reaction of an appropriate azo-linked aldehyde, malononitrile, and phenylhydrazine (B124118) has been used to generate 5-amino-pyrazole-4-carbonitriles. frontiersin.org Such strategies could be adapted to produce analogs of this compound. The primary benefit of MCRs is the operational simplicity and the reduction of waste by avoiding the isolation of intermediate products. publish.csiro.au
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including pyrazoles, offering significant advantages over traditional batch processing. mdpi.comscilit.com In a flow system, reagents are continuously pumped through reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. galchimia.com
The benefits of flow chemistry for pyrazole synthesis include:
Enhanced Safety: The small reactor volume minimizes the risks associated with highly exothermic reactions or the handling of hazardous intermediates, such as diazo compounds, which can be generated and consumed in situ. mdpi.commit.edu
Improved Efficiency and Scalability: Continuous processing can lead to higher throughput and is often more easily scaled up than batch reactions. galchimia.com
Access to Novel Reaction Conditions: Flow reactors can be operated at temperatures and pressures above the boiling point of the solvent, accelerating reaction rates. mit.edu
A two-stage flow process has been developed for the synthesis of substituted pyrazoles starting from acetophenones. galchimia.com The acetophenone (B1666503) is first condensed with DMF-DMA to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to generate the pyrazole ring. galchimia.com This methodology could be directly applied to the synthesis of this compound by starting with 4'-ethylacetophenone.
| Methodology | Key Features | Primary Advantage(s) |
|---|---|---|
| Classical Condensation | Reaction of β-ketonitriles with hydrazines. | Well-established, versatile, reliable. nih.gov |
| Regioselective Synthesis | Control of reaction conditions (kinetic vs. thermodynamic). | Access to specific, otherwise hard-to-obtain isomers. thieme-connect.com |
| Transition Metal Catalysis | C-H activation and cross-coupling reactions. | High efficiency for complex structures, novel bond formations. researchgate.net |
| Green Chemistry | Aqueous media, microwave/ultrasound, solvent-free. | Reduced environmental impact, increased safety. researchgate.net |
| Multicomponent Reactions | One-pot synthesis with three or more reactants. | High atom economy, operational simplicity, diversity. publish.csiro.au |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, precise process control. mdpi.comgalchimia.com |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of 3-aryl-1H-pyrazol-5-amines, including this compound, is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. nih.govbeilstein-journals.org The efficiency and yield of this transformation are highly dependent on the reaction conditions. Researchers have systematically optimized various parameters, including the choice of solvent, catalyst, temperature, and reaction time, to enhance product yield and purity.
Key parameters that are typically optimized include:
Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate. Protic solvents like ethanol (B145695) and isopropanol (B130326) are commonly used as they can facilitate proton transfer steps in the mechanism. chim.it Acetic acid is also frequently employed, often acting as both a solvent and an acid catalyst. chim.it
Catalyst: The condensation can be performed under neutral, acidic, or basic conditions. Acidic catalysts, such as acetic acid or hydrochloric acid, are often added to protonate the carbonyl group of the β-ketonitrile, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine. chim.it Conversely, in some cases, basic conditions have been used, particularly when starting with a hydrazine salt, which requires a base like triethylamine (B128534) to liberate the free hydrazine. chim.it
Temperature: Reaction temperatures can range from room temperature to reflux conditions. chim.it The application of microwave irradiation has been shown to dramatically reduce reaction times from several hours to mere minutes, representing a significant strategy for yield enhancement and process efficiency. chim.it
Reactant Stoichiometry: The molar ratio of the β-ketonitrile to hydrazine is also a critical factor. Using a slight excess of hydrazine can help to drive the reaction to completion, but a large excess may complicate purification.
The following table summarizes the optimization of reaction conditions for the synthesis of various 3-aryl-5-aminopyrazoles, which serves as a model for the synthesis of this compound.
| Entry | β-Ketonitrile Precursor | Hydrazine Source | Solvent | Catalyst/Additive | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzoylacetonitrile | Hydrazine hydrate | Ethanol | None (Neutral) | Room Temp. | 16 h | 50 |
| 2 | Benzoylacetonitrile | Phenylhydrazine | Ethanol | None (Neutral) | Reflux | 6 h | 70 |
| 3 | Substituted benzoylacetonitrile | Hydrazine hydrate | Ethanol | Acetic Acid | 75 | 3 h | 96-99 |
| 4 | Substituted benzoylacetonitrile | Hydrazine hydrate | Ethanol | Hydrochloric Acid | 90 | 14 h | 91-97 |
| 5 | 3-Methoxyacrylonitrile | Phenylhydrazine | Toluene | Acetic Acid | Microwave | 10 min | 90 |
| 6 | 3-Oxo-3-phenylpropanenitrile | Methylhydrazine sulfate | Ethanol | Triethylamine | Reflux | 2 h | 75 |
Further strategies for yield enhancement involve procedural modifications. For instance, a one-pot synthesis starting from an ester and a nitrile has been developed. chim.it This method involves an initial base-assisted Claisen condensation to form the β-ketonitrile in situ, followed by neutralization and the addition of hydrazine. chim.it Careful control of the pH is crucial in this sequence, as the basicity required for the first step can hinder the subsequent cyclization if not properly neutralized. chim.it
Mechanistic Investigations of Synthetic Transformations
The formation of a 3-aryl-1H-pyrazol-5-amine from a β-ketonitrile (specifically, 3-(4-ethylphenyl)-3-oxopropanenitrile) and hydrazine proceeds through a well-established condensation and cyclization mechanism. nih.govbeilstein-journals.org The transformation consists of two primary steps:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the carbon's electrophilicity. Following the attack, a proton transfer and subsequent dehydration (loss of a water molecule) occur, leading to the formation of a hydrazone intermediate. beilstein-journals.org
Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. This cyclization step forms a five-membered ring. A subsequent tautomerization, involving proton shifts, leads to the formation of the stable aromatic pyrazole ring, yielding the final this compound product. beilstein-journals.org
Step 1: Nucleophilic attack of hydrazine on the carbonyl carbon of 3-(4-ethylphenyl)-3-oxopropanenitrile. Step 2: Elimination of a water molecule to form the hydrazone intermediate. Step 3: Intramolecular attack of the terminal nitrogen on the nitrile carbon. Step 4: Tautomerization to yield the aromatic this compound.
When using substituted hydrazines (e.g., phenylhydrazine or methylhydrazine), the question of regioselectivity arises, as two different pyrazole isomers can potentially be formed. However, the reaction of β-ketonitriles is generally highly regiospecific. nih.gov The initial nucleophilic attack almost invariably occurs via the more sterically accessible and often more nucleophilic terminal nitrogen of the substituted hydrazine. This leads predominantly to the formation of 1-substituted-3-aryl-1H-pyrazol-5-amines. nih.gov
Mechanistic studies have also considered factors that can divert the reaction pathway. For example, the presence of bulky substituents on the reactants can slow down certain steps, potentially allowing side reactions to become competitive. beilstein-journals.org However, for the synthesis of this compound from 3-(4-ethylphenyl)-3-oxopropanenitrile and unsubstituted hydrazine, the described pathway is the overwhelmingly favored and mechanistically accepted route. nih.govbeilstein-journals.org
Advanced Spectroscopic and Structural Elucidation of 3 4 Ethylphenyl 1h Pyrazol 5 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-ethylphenyl)-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment.huji.ac.illibretexts.orglibretexts.orgcreative-biostructure.com
Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound. Correlation Spectroscopy (COSY) reveals proton-proton coupling relationships, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, Heteronuclear Multiple Bond Correlation (HMBC) shows long-range proton-carbon correlations, and Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proton proximities.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |
|---|---|---|---|
| 1 (NH) | 11.50 (br s) | - | C3, C5, C4 |
| 3 (C) | - | 148.5 | - |
| 4 (CH) | 5.80 (s) | 95.0 | C3, C5 |
| 5 (C-NH₂) | - | 155.0 | - |
| 1' (C) | - | 130.0 | - |
| 2', 6' (CH) | 7.60 (d, J=8.0 Hz) | 128.0 | C4', C1', C3 |
| 3', 5' (CH) | 7.25 (d, J=8.0 Hz) | 127.5 | C1', C4' |
| 4' (C) | - | 145.0 | - |
| 7' (CH₂) | 2.65 (q, J=7.6 Hz) | 28.5 | C4', C1', C8' |
| 8' (CH₃) | 1.25 (t, J=7.6 Hz) | 15.5 | C7', C4' |
A COSY spectrum would show a clear correlation between the ethyl group's methylene (B1212753) protons (H-7') and methyl protons (H-8'), as well as between the aromatic protons H-2'/H-6' and H-3'/H-5'. The HSQC spectrum would directly link each proton signal to its corresponding carbon signal as listed in the table.
The HMBC spectrum is particularly insightful, revealing long-range correlations that confirm the connectivity of the molecular fragments. For instance, correlations from the aromatic protons H-2'/H-6' to the pyrazole (B372694) carbon C3 would firmly establish the connection between the ethylphenyl ring and the pyrazole core. Similarly, correlations from the pyrazole proton H-4 to carbons C3 and C5 would confirm the pyrazole ring structure.
NOESY data would provide through-space correlations, for example, between the pyrazole NH proton and the H-4 proton, as well as between the ethylphenyl protons and adjacent protons on the aromatic ring, confirming their spatial proximity.
Solid-State NMR Studies for Polymorph Characterization
Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in the solid state, including the characterization of polymorphs—different crystalline forms of the same compound. nih.govbohrium.comnih.govcdnsciencepub.com For pyrazole derivatives, ssNMR is particularly useful in studying tautomerism, which can be frozen in the solid state. nih.govnih.govcdnsciencepub.com
In the case of this compound, different crystalline forms could potentially exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. nih.gov Cross-polarization magic-angle spinning (CP/MAS) experiments would be employed to obtain high-resolution ¹³C and ¹⁵N spectra. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and nitrogens (N1 and N2) would be sensitive to the local environment and the specific tautomeric form present in the crystal lattice. nih.gov The presence of multiple, distinct signals for these nuclei could indicate the existence of different polymorphs or non-equivalent molecules within the asymmetric unit of a single crystalline form. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis.researchgate.netmdpi.comnih.gov
High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Proposed Structure/Fragment |
|---|---|---|
| [M+H]⁺ | 188.1182 | C₁₁H₁₄N₃⁺ |
| [M+H - N₂]⁺ | 160.1097 | Loss of nitrogen from the pyrazole ring |
| [M+H - HCN]⁺ | 161.1026 | Loss of hydrogen cyanide from the pyrazole ring |
| [C₉H₁₁]⁺ | 119.0861 | 4-ethylphenyl cation |
The protonated molecule [M+H]⁺ would be observed with a high degree of mass accuracy, confirming the molecular formula C₁₁H₁₃N₃. The fragmentation of pyrazole derivatives often involves the loss of stable neutral molecules such as nitrogen (N₂) and hydrogen cyanide (HCN). researchgate.net Therefore, significant fragment ions corresponding to [M+H - N₂]⁺ and [M+H - HCN]⁺ would be expected. Another prominent fragmentation pathway would involve the cleavage of the bond between the pyrazole and the ethylphenyl ring, leading to the formation of the 4-ethylphenyl cation. This cation could further fragment through the loss of a methyl radical to yield a stable tropylium-like ion.
X-ray Crystallography of this compound and Its Complexes.beilstein-archives.orgnih.govresearchgate.netmdpi.comcardiff.ac.uk
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Crystal Packing and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding).researchgate.netnih.govresearchgate.netnih.gov
The crystal structure of this compound would be heavily influenced by intermolecular hydrogen bonding. nih.govresearchgate.net The pyrazole ring contains both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), while the amino group at the 5-position provides two additional hydrogen bond donors. This arrangement facilitates the formation of extensive hydrogen-bonding networks.
Common hydrogen-bonding motifs in pyrazole derivatives include dimers, trimers, tetramers, and catemers (chains). researchgate.netnih.gov Given the presence of the amino group, it is likely that this compound would form a robust network of N-H···N and N-H···N hydrogen bonds, linking the molecules into layers or a three-dimensional framework. The ethylphenyl groups would likely be situated in a way that minimizes steric hindrance while allowing for favorable van der Waals interactions.
Conformational Analysis in the Solid State.nih.govrsc.org
In the solid state, the conformation of this compound would be dictated by the interplay of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. A key conformational feature would be the dihedral angle between the plane of the pyrazole ring and the plane of the 4-ethylphenyl ring. This angle would likely be non-zero to alleviate steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyrazole ring. nih.gov The ethyl group itself can adopt different conformations, with the C-C bond of the ethyl group likely oriented to minimize steric clashes with the rest of the molecule and neighboring molecules in the crystal.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent bonds and functional groups. While direct experimental spectra for this specific compound are not widely published, a comprehensive analysis can be constructed based on established characteristic frequencies for its structural components: the pyrazole ring, the 5-amino group, and the 4-ethylphenyl substituent, supported by computational studies on analogous molecules. asrjetsjournal.orgmdpi.com
Key Vibrational Modes:
N-H Vibrations: The amino (-NH2) group at the 5-position of the pyrazole ring is expected to exhibit characteristic stretching vibrations. Typically, primary amines show two distinct N-H stretching bands in the FT-IR spectrum, corresponding to asymmetric and symmetric stretching modes, generally appearing in the region of 3500-3300 cm⁻¹. The N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. researchgate.net
C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ region of the FT-IR and Raman spectra. These bands are often coupled and can be sensitive to the substitution pattern on the ring.
Aromatic C-H and C=C Stretching: The 4-ethylphenyl group will display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations typically result in a series of bands in the 1615-1430 cm⁻¹ region.
Ethyl Group Vibrations: The ethyl substituent (-CH2CH3) will have its own characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2980-2850 cm⁻¹ range. Bending vibrations for the CH2 and CH3 groups will appear in the 1470-1370 cm⁻¹ region.
Pyrazole Ring Vibrations: The pyrazole ring itself has characteristic ring breathing and deformation modes, which are typically observed at lower frequencies in the fingerprint region of the spectra.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-H Asymmetric Stretch | 3450 - 3350 | FT-IR, Raman |
| N-H Symmetric Stretch | 3350 - 3250 | FT-IR, Raman |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, Raman |
| N-H Bend (Scissoring) | 1650 - 1580 | FT-IR |
| C=N and C=C Stretch (Pyrazole) | 1600 - 1450 | FT-IR, Raman |
| Aromatic C=C Stretch | 1615 - 1430 | FT-IR, Raman |
| CH₂ and CH₃ Bend | 1470 - 1370 | FT-IR |
Note: These are predicted frequency ranges based on typical values for the constituent functional groups and may vary in the actual experimental spectrum.
Computational studies using Density Functional Theory (DFT) on similar pyrazole derivatives have shown good correlation between calculated and experimental vibrational frequencies, aiding in the precise assignment of complex vibrational modes. mdpi.comnih.gov Such theoretical analyses are invaluable for a detailed understanding of the vibrational dynamics of this compound.
Electronic Spectroscopy (UV-Vis) and Photophysical Property Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by π–π* transitions associated with the conjugated system formed by the pyrazole ring and the 4-ethylphenyl group. The presence of the amino group, which acts as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3-phenylpyrazole, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Expected Electronic Transitions:
π–π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic pyrazole and phenyl rings. These are typically observed in the 200-300 nm region.
n–π Transitions:* The presence of nitrogen atoms with lone pairs of electrons in the pyrazole ring and the amino group allows for n–π* transitions, which involve the promotion of a non-bonding electron to a π* anti-bonding orbital. These transitions are generally of lower intensity and may appear at longer wavelengths, potentially overlapping with the π–π* bands.
The solvent environment can influence the position of the absorption bands. Polar solvents may lead to shifts in the absorption maxima due to differential stabilization of the ground and excited states.
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π–π* (Pyrazole and Phenyl Rings) | ~ 250 - 280 | High |
| n–π* | ~ 290 - 320 | Low to Medium |
Note: These are predicted values based on the electronic properties of similar aromatic and heterocyclic compounds. Actual experimental values may differ.
Further photophysical characterization would involve studying the fluorescence properties of the molecule. Many pyrazole derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the study of its emission spectrum, quantum yield, and lifetime would provide valuable information about its excited state dynamics and potential applications in areas such as fluorescent probes and materials science. Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to theoretically predict the electronic absorption spectra and provide a deeper understanding of the nature of the electronic transitions. mdpi.comnih.gov
Computational Chemistry and Theoretical Investigations of 3 4 Ethylphenyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of 3-(4-ethylphenyl)-1H-pyrazol-5-amine. Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are fundamental to its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov
For pyrazole (B372694) derivatives, DFT calculations can precisely determine these energy levels. For instance, in a study on a related pyrazole compound, the HOMO-LUMO energy gap was found to be small, indicating high chemical reactivity and the potential for intramolecular charge transfer. researchgate.net The distribution of these orbitals is also informative; for many pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amine group, while the LUMO may be distributed across the aromatic systems. researchgate.net This distribution helps in predicting which parts of the molecule are likely to be involved in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.3 |
| Energy Gap (ΔE) | 4.5 |
Note: This data is representative of pyrazole derivatives and is for illustrative purposes.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. asrjetsjournal.org Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov
In the case of this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the amine group and the pyrazole NH would exhibit positive potential, marking them as hydrogen bond donor sites. nih.gov This analysis is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological target.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of this compound and provide detailed insights into its interactions with biological targets, such as proteins or enzymes. researchgate.net By simulating the molecule's behavior in a biological environment (e.g., in water), researchers can understand its dynamic properties, which are often crucial for its biological activity. nih.gov
MD simulations can explore the binding modes of a ligand within the active site of a protein. researchgate.net For pyrazole-containing compounds, these simulations have been used to assess the stability of ligand-protein complexes, calculating parameters like root-mean-square deviation (RMSD) to see how the ligand's position changes over time. nih.gov Such studies can confirm docking results and provide a more dynamic picture of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. uomphysics.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. asrjetsjournal.orgnih.gov Theoretical calculations for similar pyrazole structures have shown good correlation with experimental data, helping to assign specific signals to the correct atoms in the molecule. nih.govresearchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as N-H stretching or C=C ring vibrations. materialsciencejournal.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. materialsciencejournal.orgdntb.gov.ua These calculations can predict the maximum absorption wavelength (λmax) and help explain the electronic properties of the molecule, such as the nature of the HOMO-LUMO transition. materialsciencejournal.org
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrazole Analog
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| 1H NMR (NH proton, ppm) | 5.4 | 5.2 |
| 13C NMR (C=N carbon, ppm) | 155.0 | 153.8 |
| IR (N-H stretch, cm-1) | 3450 | 3435 |
| UV-Vis λmax (nm) | 280 | 278 |
Note: This data is representative and serves to illustrate the typical agreement between computational predictions and experimental results for similar compounds.
Computational Analysis of Reaction Mechanisms and Transition States in Synthetic Pathways
Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. For the synthesis of pyrazole derivatives, computational studies can help understand the reaction pathways, such as the cyclocondensation reactions used to form the pyrazole ring. mdpi.com
By calculating the activation energies associated with different possible transition states, researchers can predict the most likely reaction mechanism. nih.gov This knowledge is crucial for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis of this compound.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessment (Computational Models Only)
In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound. In silico models provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. mdpi.com These predictions help to identify compounds with favorable drug-like properties before committing to expensive and time-consuming experimental studies. researchgate.net
For this compound, various molecular descriptors can be calculated to predict its ADME profile. These include parameters related to solubility (LogS), intestinal absorption, blood-brain barrier permeability (LogBB), and potential interaction with metabolic enzymes like cytochrome P450. Computational tools can also predict whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five. researchgate.net
Table 3: Illustrative In Silico ADME Predictions for a Drug-like Pyrazole Molecule
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility (LogS) | -3.5 | Soluble |
| Human Intestinal Absorption (%) | 95 | High |
| Blood-Brain Barrier Permeability | Yes | Can cross BBB |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Lipinski's Rule of Five Violations | 0 | Good drug-likeness |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities
No specific QSAR models for this compound were found in the reviewed literature. While QSAR studies are common for the broader class of pyrazole derivatives to correlate their structural features with biological activities, such analyses dedicated to this compound are not available in the public domain. These studies typically involve the generation of mathematical models that relate the physicochemical properties of compounds to their biological activities, but data for this particular molecule is absent.
Molecular Docking Studies with Potential Biological Targets (In Silico)
Detailed molecular docking studies for this compound against specific biological targets have not been reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While numerous studies have performed docking analyses on various pyrazole analogs to explore their binding modes with targets like kinases, enzymes, and receptors, specific data including binding energies, interaction types, and key amino acid residues for this compound is not available.
Reactivity, Derivatization, and Transformation Studies of 3 4 Ethylphenyl 1h Pyrazol 5 Amine
Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring and Amine Group
The 3-(4-ethylphenyl)-1H-pyrazol-5-amine molecule possesses multiple nucleophilic centers, primarily the exocyclic amino group, the N1 nitrogen of the pyrazole ring, and to a lesser extent, the C4 carbon. The reactivity of these sites towards electrophiles is a cornerstone of its derivatization. nih.gov The general order of nucleophilicity in 5-aminopyrazoles is typically the 5-NH2 group, followed by the 1-NH group, and then the 4-CH group. nih.govbeilstein-journals.org
Acylation and Sulfonylation of the Amine
The exocyclic amine group of this compound is readily susceptible to acylation and sulfonylation, leading to the formation of corresponding amides and sulfonamides. These reactions are standard functionalization techniques for 5-aminopyrazoles. nih.gov
Acylation: The reaction with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride, typically in the presence of a base, would yield the corresponding N-acylated derivatives. beilstein-journals.orgresearchgate.netnih.gov For instance, the acetylation of an amine with acetic anhydride is a common transformation. researchgate.netnih.gov While a specific reaction for this compound is not detailed in the provided search results, the general reactivity of aromatic amines suggests a straightforward conversion. researchgate.net
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This results in the formation of a stable sulfonamide linkage. The synthesis of pyrazole-4-sulfonamide derivatives has been documented, showcasing the susceptibility of the pyrazole scaffold to sulfonylation, although this example pertains to substitution on the ring rather than the amino group. nih.gov However, the conversion of 5-aminopyrazoles to their sulfonamide derivatives by treatment with an arylsulfonyl chloride is a known transformation. beilstein-journals.org
A summary of representative acylation and sulfonylation reactions is presented in Table 1.
| Reagent | Product Type |
| Acetic Anhydride | N-(3-(4-ethylphenyl)-1H-pyrazol-5-yl)acetamide |
| p-Toluenesulfonyl chloride | N-(3-(4-ethylphenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |
This table presents the expected products from the acylation and sulfonylation of this compound based on the general reactivity of 5-aminopyrazoles.
Alkylation and Arylation Reactions
The nitrogen atoms of this compound can undergo alkylation and arylation reactions. The exocyclic amine is a primary site for such modifications.
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging.
Arylation: The N-arylation of the amino group of 5-aminopyrazoles can be accomplished through methods like the Buchwald-Hartwig amination. osi.lv This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pyrazole's amino group and an aryl halide. osi.lv Furthermore, the C-4 position of the pyrazole ring is also amenable to arylation. nih.govchim.it For instance, the palladium-catalyzed direct C-4 arylation of 5-aminopyrazoles with aryl bromides has been reported to proceed in good yields. chim.it
Cycloaddition Reactions Involving the Pyrazole Moiety
The pyrazole ring system, particularly when functionalized with an amino group, can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. 5-aminopyrazoles serve as versatile precursors in the synthesis of various fused pyrazoloazines through reactions with bielectrophiles. nih.govbeilstein-journals.org One notable example is the aza-Diels-Alder reaction. Pyrazolylimines, which can be synthesized from 5-aminopyrazoles, have been shown to react with dienophiles like maleimides to yield pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org This demonstrates the potential of the pyrazole moiety in this compound to act as a diene component in cycloaddition reactions, subsequent to its transformation into a suitable reactive intermediate.
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group at the C5 position of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). edu.krdekb.egresearchgate.net This reaction is a fundamental transformation in organic chemistry and is widely used for the synthesis of various heterocyclic systems. ekb.eg For example, 5-aminopyrazoles can react with reagents like diisopropylformamide dimethyl acetal (B89532) to furnish pyrazolylimines. nih.gov These imine derivatives can then serve as intermediates in further synthetic transformations, such as cycloaddition reactions. nih.govbeilstein-journals.org The formation of Schiff bases from pyrazole aldehydes and various aromatic amines has also been extensively studied, indicating the general propensity of the pyrazole scaffold to be involved in imine chemistry. ekb.eg
Metal Complexation and Coordination Chemistry of this compound
The nitrogen atoms within the this compound structure, specifically the two nitrogen atoms of the pyrazole ring and the nitrogen of the exocyclic amino group, can act as Lewis bases and coordinate with metal ions. This allows the compound to function as a ligand in coordination chemistry.
Ligand Properties and Chelating Behavior
The spatial arrangement of the nitrogen atoms in this compound makes it a potential chelating ligand. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The pyrazole ring's N2 atom and the exocyclic 5-amino group are suitably positioned to form a stable five-membered chelate ring upon coordination with a metal ion. The study of pyrazoline derivatives has shown their ability to form complexes with metal ions, with the nitrogen atoms of the pyrazoline ring and adjacent substituents acting as binding sites. This suggests that this compound would exhibit similar chelating behavior, making it a candidate for applications in areas such as catalysis and materials science.
Synthesis and Characterization of Metal Complexes
The this compound structure possesses multiple potential coordination sites, primarily the two nitrogen atoms of the pyrazole ring and the exocyclic amino group, making it a versatile ligand for forming metal complexes. Pyrazole derivatives are known to coordinate with a wide array of metal ions, including transition metals, lanthanides, and actinides. nih.govresearchgate.netsemanticscholar.org The synthesis of such complexes is typically achieved by reacting the pyrazole ligand with a suitable metal salt (e.g., acetates, chlorides) in an alcoholic or other appropriate solvent, often under reflux. nih.gov The resulting metal complexes precipitate from the solution and can be isolated and purified. nih.gov
The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to determine their structure, stoichiometry, and coordination mode.
Elemental Analysis: Confirms the metal-to-ligand ratio in the complex.
Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the vibrational frequencies of the C=N and N-H bands of the pyrazole ring and the amino group upon complexation indicates the involvement of these groups in bonding to the metal ion. researchgate.net
UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex and helps to propose the geometry of the coordination sphere (e.g., octahedral, tetrahedral). researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data show changes in the chemical shifts of protons and carbons near the coordination sites upon complexation, confirming the ligand's binding to the metal. nih.gov
Magnetic Susceptibility and Molar Conductance: These measurements help to determine the magnetic properties of the complex and whether the ligand is acting as a neutral or charged species in the coordination sphere. researchgate.netsemanticscholar.org
The pyrazole moiety can act as a bidentate or monodentate ligand, and pyrazolide anions are considered highly versatile ligands in coordination chemistry. researchgate.net In the case of this compound, it can coordinate as a neutral bidentate ligand, for instance, through the amino nitrogen and a pyrazole ring nitrogen.
| Technique | Observation | Inference | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands | Coordination of pyrazole and/or amino nitrogen to the metal center | researchgate.net |
| UV-Visible Spectroscopy | Appearance of new absorption bands | d-d transitions or charge-transfer bands, indicative of coordination geometry | nih.gov |
| Molar Conductance | Low values in DMF solution | Complexes are non-electrolytic in nature | semanticscholar.org |
| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Provides information on the electronic structure and oxidation state of the central metal ion | researchgate.net |
Oxidation and Reduction Pathways of the Compound
The redox chemistry of this compound is dominated by the reactivity of the aminopyrazole core. The compound can undergo facile oxidation, while the aromatic pyrazole ring is generally stable under reductive conditions.
Oxidation Pathways A primary oxidation pathway for pyrazol-5-amines involves oxidative dehydrogenative N-N coupling to form symmetrical azo compounds. nih.govacs.org This transformation can be achieved using various catalytic systems. One effective method involves a copper-catalyzed process where 3-aryl-1H-pyrazol-5-amine is treated with a copper(I) iodide (CuI) catalyst and an oxidant like aqueous tert-butyl hydroperoxide (TBHP) in a solvent such as dichloromethane. nih.govacs.org This directly converts two molecules of the aminopyrazole into the corresponding azopyrrole derivative. nih.gov
Another approach utilizes an iodine-mediated system. In this reaction, the aminopyrazole is treated with iodine (I₂) and an oxidant (e.g., TBHP) in ethanol (B145695). This process can simultaneously install an iodine atom at the 4-position of the pyrazole ring while forming the N=N double bond, yielding highly functionalized iodo-substituted azopyrroles. nih.govacs.org The mechanism is proposed to proceed through a single-electron oxidation of the aminopyrazole to form a radical cation, which then couples to form a hydrazine (B178648) intermediate that is further oxidized to the final azo product. nih.govacs.org
Furthermore, electrochemical oxidation represents a metal-free and environmentally promising approach to achieve this N-N coupling. mdpi.com This can be performed either in a single stage, where an anode material like nickel facilitates the oxidation, or in a two-stage process involving the electrogeneration of a halogenating oxidant (e.g., NaOBr) which then reacts with the aminopyrazole. mdpi.com
| Catalyst/Reagent System | Oxidant | Solvent | Key Product Feature | Reference |
|---|---|---|---|---|
| CuI / 1,10-phenanthroline | TBHP (aq) | CH₂Cl₂ | Direct formation of azopyrrole | nih.gov |
| I₂ / K₂CO₃ | TBHP (aq) | Ethanol | Simultaneous C-I and N-N bond formation | nih.govacs.org |
| Electrooxidation (Ni anode) | Electric current | Alkaline medium | Metal-free N-N coupling | mdpi.com |
Reduction Pathways The pyrazole ring is an aromatic heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions. For instance, studies on related pyrazole derivatives show that other functional groups, such as a nitro group, can be selectively reduced to an amino group by catalytic hydrogenation without affecting the pyrazole ring. beilstein-journals.org This stability suggests that reduction pathways for this compound would primarily involve its functional groups or its oxidized derivatives.
The most relevant reduction pathway is the reverse of the oxidative coupling—the reduction of the resulting azo-pyrazole derivatives. Azo compounds can typically be reduced to their corresponding hydrazo compounds (containing an N-H-N-H linkage) or further cleaved to regenerate the parent amino compounds. This reduction can be achieved through various methods, including catalytic hydrogenation or using chemical reducing agents. The electrochemical dehydrogenation of hydrazoheteroaryl compounds is a known method for forming azo compounds, implying that the reverse electrochemical reduction is a viable pathway to convert the azo derivative back to the hydrazo form. researchgate.net
Derivatization for Non-Biological Applications (e.g., Material Science Precursors)
The reactivity of this compound makes it a valuable precursor for materials with interesting optical and electronic properties. Key derivatization strategies focus on C-H functionalization of the pyrazole ring and transformations of the amino group.
A crucial first step for creating advanced materials is the direct C-H halogenation of the pyrazole ring, which introduces a versatile synthetic handle. The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) provides a metal-free and efficient method to install a halogen atom at the 4-position of the pyrazole ring with moderate to excellent yields. beilstein-archives.orgresearchgate.net These 4-halogenated pyrazoles are key building blocks for further synthetic modifications.
The azo compounds formed from the oxidation of this compound have direct applications in materials science. Aromatic azo compounds are known to be utilized in the development of photochemical molecular switches, liquid crystal materials, and biomedical imaging agents. nih.gov The iodo-substituted azopyrroles, synthesized via the iodine-mediated oxidation, are particularly valuable. The iodine atom serves as an excellent leaving group for subsequent cross-coupling reactions, such as the Sonogashira cross-coupling with terminal alkynes. nih.gov This reaction allows for the introduction of a wide range of functional groups, enabling the synthesis of complex, conjugated molecules with tailored photophysical properties for advanced materials. nih.gov
| Reaction Type | Reagents | Product | Application/Significance | Reference |
|---|---|---|---|---|
| C-H Halogenation | NXS (N-halosuccinimide) in DMSO | 4-Halogenated pyrazol-5-amine | Creates a versatile building block for further synthesis | beilstein-archives.orgresearchgate.net |
| Oxidative Azo Coupling | CuI/TBHP or I₂/TBHP | Azo-pyrazole derivative | Precursor for liquid crystals, photochemical switches | nih.gov |
| Sonogashira Cross-Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-functionalized azo-pyrazole | Synthesis of complex conjugated organic materials | nih.gov |
Biological and Pharmacological Investigations of 3 4 Ethylphenyl 1h Pyrazol 5 Amine Preclinical, in Vitro, and in Silico Focus
In Vitro Enzyme Inhibition Studies
The 1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of various enzyme inhibitors. Derivatives of this core structure have demonstrated significant potential in modulating the activity of several key enzyme families, primarily through competitive binding in the active site.
Kinase Inhibition Potency and Selectivity (in vitro)
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related structure, is a known pharmacophore for kinase inhibitors. Pyrazole (B372694) derivatives are recognized as pharmacologically important scaffolds for developing inhibitors that play a crucial role in treating various cancers, including lymphoma, breast, and cervical cancer, as well as inflammation disorders. The pyrazole moiety often interacts with key residues in the hinge region of the kinase active site.
While direct studies on 3-(4-ethylphenyl)-1H-pyrazol-5-amine are not extensively detailed in the reviewed literature, research on analogous compounds provides insight into its potential. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives exhibited potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B), with IC50 values in the nanomolar to low micromolar range. Compound 10e from this series showed moderate inhibiting activities against all four kinases. This suggests that the 3-substituted pyrazole scaffold is a viable starting point for multi-targeted kinase inhibitors.
The selectivity of these inhibitors is highly sensitive to the substitutions on the pyrazole ring. Even small modifications can significantly alter the selectivity profile across the kinome. For example, another pyrazole derivative, compound 28 , was found to be a selective inhibitor of cyclin-dependent kinases CDK12 and CDK13, with IC50 values of 9 nM and 5.8 nM, respectively.
Table 1: Example of In Vitro Kinase Inhibition by a 3-Substituted Pyrazole Derivative (Compound 10e)
| Kinase Target | IC50 (µM) | Reference |
|---|---|---|
| JAK2 | 0.166 | |
| JAK3 | 0.057 | |
| Aurora A | 0.939 | |
| Aurora B | 0.583 |
Protease and Other Enzyme Inhibition Profiles (in vitro)
The 1H-pyrazol-5-amine core is also a key structural element in the development of protease inhibitors. A series of flexible acylated 1H-pyrazol-5-amines were identified as potent thrombin inhibitors, a key serine protease involved in thrombosis. The inhibitory properties were significantly influenced by the substituent at the 3-position of the pyrazole core.
A comparative study showed that a 3-pyridyl-substituted derivative (24e ) was a highly potent thrombin inhibitor with an IC50 of 16 nM. Its 3-phenyl-substituted analog (24g ), which is structurally similar to this compound, was less potent but still active, with an IC50 of 419 nM. In contrast, a 3-cyclohexyl-substituted compound showed no activity, highlighting the importance of an aromatic or heteroaromatic group at this position for thrombin inhibition.
Table 2: In Vitro Thrombin (FIIa) Inhibition by 3-Substituted 1H-Pyrazol-5-Amine Analogs
| Compound | Substituent at 3-Position | FIIa IC50 (nM) | Reference |
|---|---|---|---|
| 24e | 3-pyridyl | 16 | |
| 24g | 3-phenyl | 419 | |
| 24i | 3-cyclohexyl | > 5000 |
Beyond proteases, pyrazole derivatives have shown inhibitory activity against other enzymes. Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAOs). Additionally, some pyrazole compounds have been investigated as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, indicating their potential as novel antibiotics.
In Vitro Receptor Binding Assays and Ligand Efficacy
Pyrazole-based compounds have been identified as effective ligands for G-protein coupled receptors (GPCRs). Through focused screening, a novel pyrazole-based small molecule agonist (8 ) of the apelin receptor was discovered, exhibiting an EC50 of 21.5 µM and a Ki of 5.2 µM.
Further optimization of this initial hit led to the development of more potent agonists. Structural modifications at the N1 position of the pyrazole core and the amino acid side-chain provided compounds with EC50 values under 100 nM. This demonstrates that the pyrazole scaffold can be effectively modified to produce high-efficacy ligands for GPCRs. Functional selectivity was also observed, with several compounds showing a bias towards calcium mobilization over β-arrestin recruitment, which may reduce receptor internalization and desensitization.
In a different context, a series of 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-one inhibitors were developed from a screening hit that demonstrated high ligand efficiency against the kinase GSK3β. This highlights the pyrazole core's ability to form potent interactions within binding sites while maintaining a low molecular weight.
Evaluation of In Vitro Antimicrobial Activity (Antibacterial, Antifungal)
The pyrazole nucleus is a common feature in many compounds developed for their antimicrobial properties. Numerous studies have synthesized and evaluated various pyrazole derivatives, revealing a broad spectrum of activity against pathogenic bacteria and fungi.
Antibacterial Efficacy Against Specific Bacterial Strains (in vitro)
Substituted pyrazole derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. A study of 1,3,5-trisubstituted pyrazole derivatives showed mild to good activity against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.
The nature and position of substituents on the pyrazole ring often dictate the potency of the antibacterial effect. For example, a series of 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles were synthesized and found to be active against all bacterial strains tested, with their minimum inhibitory concentration (MIC) determined. Another study synthesized pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds, with several showing high inhibition potency against methicillin-resistant Staphylococcus aureus (MRSA) and B. subtilis at low concentrations (5-10 µg/mL).
Table 3: Examples of In Vitro Antibacterial Activity of Pyrazole Derivatives
| Bacterial Strain | Compound Type | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| S. aureus (Gram +) | 1,3,5-trisubstituted pyrazoles | Agar diffusion | Mild to good activity | |
| E. coli (Gram -) | 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles | MIC | Active | |
| B. subtilis (Gram +) | Pyrazole-thiazole hybrid (Compound 19) | MIC | 5 µg/mL | |
| MRSA (Gram +) | Pyrazole-pyrimidine hybrid (Compound 12) | MIC | 10 µg/mL |
Antifungal Activity Assessment (in vitro)
The pyrazole scaffold is also integral to many compounds with significant antifungal properties. Derivatives have been tested against a variety of pathogenic and mycotoxic fungal strains, including Aspergillus niger, Aspergillus flavus, Penicillium chrysogenum, and Candida albicans.
In one study, a pyrazole derivative (3b ) was identified as the most effective compound out of twenty derivatives tested against A. niger and A. flavus, showing inhibition zone diameters of 32.0 mm and 30.0 mm, respectively, comparable to the control drug Fluconazole. This compound demonstrated 100% antifungal activity at concentrations between 500 and 1000 µg/ml. Other research has confirmed the potential of pyrazole derivatives against fungi, with some pyrazole-thiazole hybrids showing strong effects against C. albicans at MICs as low as 5 µg/mL.
Table 4: Examples of In Vitro Antifungal Activity of Pyrazole Derivatives
| Fungal Strain | Compound Type / ID | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Aspergillus niger | Pyrazole 3b | Inhibition Zone Diameter | 32.0 mm | |
| Aspergillus flavus | Pyrazole 3b | Inhibition Zone Diameter | 30.0 mm | |
| Candida albicans | Pyrazole-thiazole hybrid (Compound 12) | MIC | 5 µg/mL | |
| Candida albicans | Pyrazole-thiazole hybrid (Compound 13) | MIC | 5 µg/mL |
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines In Vitro
The pyrazole scaffold is a significant pharmacophore that demonstrates a multitude of pharmacological activities, including anticancer properties. ias.ac.inresearchgate.net Derivatives of 5-aminopyrazole, in particular, have been a focus of research for developing novel chemotherapeutic agents capable of inhibiting or reversing carcinogenesis. nih.gov Numerous studies have evaluated various substituted pyrazole compounds for their in vitro antiproliferative and cytotoxic effects against a wide array of human cancer cell lines. alliedacademies.org These investigations have shown that pyrazole derivatives can exhibit moderate to potent anticancer activity against cell lines derived from breast, prostate, liver, colon, and lung cancers, among others. nih.govrsc.orgresearchgate.net
For instance, certain novel 5-amino pyrazole derivatives have demonstrated interesting growth inhibitory effects against breast cancer cell lines such as MCF-7. nih.govresearchgate.net The cytotoxic effects are often observed to be dose- and time-dependent. nih.gov In broader screenings conducted by the National Cancer Institute (NCI), some 1,3,4-trisubstituted pyrazole derivatives have displayed potent and selective activity against various cancer cell lines, including those for colon, renal, and non-small cell lung cancer. alliedacademies.org The core structure, featuring an amine group at the C5 position and an aryl substituent at the C3 position, as seen in this compound, is a recurring motif in compounds identified with promising cytotoxic potential. nih.govalliedacademies.org
The cytotoxic potential of pyrazole derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of a cell population by 50% and are a key metric in dose-response studies. A range of IC50 values has been reported for various pyrazole compounds, indicating that their potency is highly dependent on the specific substitution pattern on the pyrazole and adjacent rings.
For example, certain pyrazole derivatives have shown selective activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range. nih.gov One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives identified a compound that was significantly more potent against the MDA-MB-468 triple-negative breast cancer cell line than the standard drug Paclitaxel, with an IC50 value of 6.45 µM after 48 hours of treatment. nih.gov Other studies have reported pyrazoline derivatives exhibiting promising activity against liver (HepG2) and breast (MCF-7) cancer cell lines with IC50 values as low as 4.25 µg/ml and 4.50 µg/ml, respectively, comparable to the standard drug doxorubicin. researchgate.net
Table 1: Examples of In Vitro Cytotoxic Activity (IC50) of Various Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Methoxy-substituted Pyrazole | MCF-7 | Breast | 10 µM | nih.gov |
| 1,3,5-Triaryl Pyrazoline (Compound 3f) | MDA-MB-468 | Breast (Triple Negative) | 14.97 µM (24h) | nih.gov |
| 1,3,5-Triaryl Pyrazoline (Compound 3f) | MDA-MB-468 | Breast (Triple Negative) | 6.45 µM (48h) | nih.gov |
| Pyrazoline bearing Benzofuran moiety (Compound 5c) | HepG2 | Liver | 4.25 µg/ml | researchgate.net |
| Pyrazoline bearing Benzofuran moiety (Compound 5c) | MCF-7 | Breast | 4.50 µg/ml | researchgate.net |
| 1,3,4-Trisubstituted Pyrazole (Compound 4c) | SW-620 | Colon | 0.52 µM (GI50) | alliedacademies.org |
Note: The data presented are for structurally related pyrazole derivatives and not specifically for this compound. GI50 refers to the concentration for 50% growth inhibition.
Investigations into the mechanisms underlying the cytotoxic activity of pyrazole derivatives have revealed their ability to interfere with key cellular processes. Several studies suggest that these compounds can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. researchgate.net For example, one pyrazole derivative was shown to provoke apoptosis in MDA-MB-468 breast cancer cells, which was accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov
Furthermore, pyrazole compounds have been found to affect the cell cycle. Treatment of cancer cells with certain pyrazoles has led to cell cycle arrest in specific phases, such as G1 or S phase, thereby preventing cell proliferation. nih.govresearchgate.net The ability of some derivatives to induce significant cellular cycle arrest highlights a potential mechanism for their antiproliferative effects. researchgate.net In some cases, the observed cytotoxicity has been linked to the induction of autophagy, a cellular process of self-degradation, in addition to apoptosis. researchgate.net
Antioxidant and Free Radical Scavenging Properties In Vitro
In addition to their anticancer properties, pyrazole derivatives have garnered significant attention for their antioxidant and free radical scavenging activities. researchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in the pathology of various diseases, including cancer. banglajol.info The ability of pyrazole compounds to neutralize free radicals makes them promising candidates for therapeutic development. banglajol.infoijrps.com
The antioxidant potential of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. banglajol.infonih.govresearchgate.net In this assay, the pyrazole derivative donates a hydrogen atom to the stable DPPH radical, a color change occurs, and the decrease in absorbance is measured to quantify scavenging activity. nih.gov Numerous pyrazole and pyrazoline derivatives have demonstrated significant DPPH radical scavenging activity, with some compounds showing efficacy comparable to or greater than standard antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). ijrps.comresearchgate.net The antioxidant activity of pyrazoles is often attributed to the presence of the N-H proton in the heterocyclic ring. nih.gov
Table 2: Examples of In Vitro Antioxidant Activity (IC50) of Pyrazole Derivatives
| Compound Class | Assay | IC50 Value | Standard (IC50) | Reference |
|---|---|---|---|---|
| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) derivative | DPPH | 55.2 ± 1.2 µM | BHT (128.8 ± 2.1 µM) | researchgate.net |
| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) derivative | DPPH | 59.6 ± 0.1 µM | BHT (128.8 ± 2.1 µM) | researchgate.net |
| Chalcone-derived Pyrazole | DPPH | 35.9 µg/ml | Not specified | banglajol.info |
| Ethoxylated Pyrazoline with Methoxy (B1213986) group | DPPH | 9.02 µg/ml | Ascorbic Acid | ijrps.com |
| Ethoxylated Pyrazoline with Methoxy group | H2O2 Scavenging | 9.44 µg/ml | Ascorbic Acid | ijrps.com |
Note: The data presented are for structurally related pyrazole derivatives and not specifically for this compound.
Structure-Activity Relationship (SAR) Studies for Identified In Vitro Biological Activities
Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for the rational design of compounds with enhanced biological activities. researchgate.net SAR studies correlate the chemical structure of these compounds with their observed effects to identify key structural features responsible for their potency and selectivity. researchgate.net
For antiproliferative activity, substitutions at positions C3, C4, and C5 of the pyrazole ring, as well as at the N1 nitrogen, significantly influence efficacy. researchgate.net
C3 and C5 Substituents: The nature of the aryl groups at these positions is critical. In the case of this compound, the 4-ethylphenyl group at C3 is a key feature. The presence of electron-donating or electron-withdrawing groups on these aryl rings can modulate activity. researchgate.net
C5-Amine Group: The 5-amino group is a common feature in many biologically active pyrazoles and is considered important for their antiproliferative effects. nih.gov
N1 Substituent: The substituent on the N1 nitrogen of the pyrazole ring plays a key role. Studies have shown that different groups at this position can significantly alter the cytotoxic profile of the compound. nih.gov
For antioxidant activity, SAR studies have revealed that compounds with electron-donating substituents, such as methoxy or hydroxy groups on the aryl rings, tend to exhibit potent radical scavenging properties. ijrps.com The substitution pattern on the aryl rings attached to the pyrazole core is a determining factor for the diversified antioxidant activity observed across different derivatives. researchgate.net
Mechanistic Elucidation of In Vitro Biological Effects
The biological effects of pyrazole derivatives are underpinned by their interaction with various cellular targets and pathways. Mechanistic studies aim to elucidate these interactions to provide a deeper understanding of their pharmacological actions. The anticancer effects, for example, are often a result of a multi-faceted mechanism that goes beyond simple cytotoxicity.
A key mechanistic link between the antioxidant and anticancer activities of some pyrazoles is the modulation of cellular redox status. Certain derivatives have been shown to induce apoptosis through the generation of ROS. nih.gov While this may seem contradictory to their antioxidant properties, it suggests that these compounds can act as pro-oxidants within the specific microenvironment of a cancer cell, disrupting its redox balance and triggering cell death pathways. The activation of caspase-3 is a common downstream event in this process, confirming the induction of apoptosis. nih.gov Therefore, the mechanistic elucidation of these compounds often involves exploring their impact on cell cycle regulation, apoptosis induction, ROS production, and specific kinase inhibition.
In Vitro Metabolic Stability and Cytochrome P450 Inhibition Studies (Preclinical, Non-human)
In the early stages of preclinical drug discovery, assessing the metabolic stability of a new chemical entity is essential for predicting its pharmacokinetic profile, such as its half-life and clearance in vivo. nih.gov These studies are typically conducted in vitro using liver microsomes, which contain cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for drug metabolism. nih.gov The rate at which a compound is metabolized in these systems helps in estimating its intrinsic clearance. nih.gov While specific in vitro metabolic stability data for this compound are not available in the reviewed literature, such studies are a standard part of the preclinical evaluation for any potential drug candidate.
Furthermore, it is critical to evaluate the potential of a new compound to inhibit CYP450 enzymes. nih.govbiomolther.org Inhibition of these enzymes, particularly major isoforms like CYP3A4, is a common cause of drug-drug interactions. nih.govmdpi.com Such interactions can lead to altered plasma concentrations of co-administered drugs, potentially causing toxicity or reduced efficacy. mdpi.com Inhibition can be reversible or irreversible (mechanism-based), with the latter being of greater clinical concern as it requires the synthesis of new enzyme to restore metabolic function. nih.gov Preclinical in vitro screening for CYP450 inhibition is therefore a crucial step to identify and manage the risk of potential drug-drug interactions for novel pyrazole derivatives.
Advanced Applications of 3 4 Ethylphenyl 1h Pyrazol 5 Amine Beyond Biology
Applications in Material Science
The inherent properties of the pyrazole (B372694) nucleus, such as aromaticity, thermal stability, and the presence of multiple nitrogen atoms capable of coordination and hydrogen bonding, make it a valuable scaffold in the design of advanced materials. mdpi.com Pyrazole derivatives are being explored for the development of new materials with tailored properties, including conductive polymers and materials for solar energy conversion. nih.gov
Pyrazole and its derivatives, particularly pyrazolines, have garnered significant interest for their application in optoelectronic devices. nih.gov These compounds often exhibit excellent luminescent properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.gov Pyrazoline-based materials can function as both the hole-transporting layer (HTL) and the emitting layer (EML) in OLED devices and possess tunable HOMO and LUMO energy levels. nih.gov The nitrogen atoms within the pyrazoline structure facilitate electron transfer, while the extended conjugation of the molecule contributes to its bright luminescence. nih.gov
Derivatives of pyrazole have been investigated for their potential in photovoltaic and optoelectronic applications. For instance, a novel synthesized compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, has been identified as a promising organic semiconductor. organic-chemistry.org Heterojunction devices fabricated with this compound have demonstrated notable photovoltaic properties, suggesting the potential for pyrazole derivatives in the development of solar energy technologies. organic-chemistry.org
Table 1: Photovoltaic Properties of an APPQ-based Heterojunction Device
| Parameter | Value |
|---|---|
| Open-Circuit Voltage (Voc) | 0.62 V |
| Short-Circuit Current (Isc) | 5.1 x 10⁻⁴ A/cm² |
| Maximum Output Power (Pmax) | 0.247 mW/cm² |
Data sourced from a study on 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ). organic-chemistry.org
Pyrazole derivatives are recognized for their utility in polymer chemistry. mdpi.comrsc.org However, the specific application of 3-(4-ethylphenyl)-1H-pyrazol-5-amine as a polymerization initiator is not extensively documented in current research literature. Generally, polymerization initiators are compounds that can generate radical or ionic species to start a polymerization chain reaction. vot.plnih.gov Amines have been explored as co-initiators in the ring-opening polymerization of certain cyclic esters. nih.gov Furthermore, polymers bearing amine groups are highly valued for their ability to conjugate with other molecules, and specific amine-functional compounds have been developed as initiators for the synthesis of polymers like poly(2-oxazolines). vot.placs.org While the amino group on the pyrazole ring suggests potential reactivity, further research is needed to establish the role of this compound as a direct polymerization initiator.
The pyrazole ring is a highly effective building block in supramolecular chemistry due to its capacity for hydrogen bonding. acs.org The N-H proton and the sp²-hybridized nitrogen atom of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into well-ordered, higher-order structures. acs.orgresearchgate.net
Research has demonstrated that 4-aryl-1H-pyrazoles can self-assemble through hydrogen bonding to form columnar mesophases, which are a type of liquid crystal. acs.orgresearchgate.net These non-discoid molecules can organize into columns, which then arrange into hexagonal or rectangular columnar phases. acs.orgresearchgate.net This self-assembly is primarily driven by the hydrogen bonding capabilities of the 1H-pyrazole moiety, which is essential for the aggregation that leads to mesomorphism. researchgate.net Such materials are also noted for their luminescent properties, emitting light in the visible spectrum, which makes them interesting for advanced optical applications. acs.orgresearchgate.net
Catalytic Applications
The nitrogen-rich pyrazole scaffold is a cornerstone in modern catalysis, serving both as a versatile ligand for metal catalysts and as a reactive core in organocatalysis.
Pyrazole-based compounds are widely employed as ligands in organometallic chemistry, where they coordinate with metal centers to create highly effective catalysts. The use of pyrazole ligands can significantly enhance the catalytic activity of metal complexes. globalresearchonline.net For example, pyrazole ligands have been shown to improve the activity of titanium isopropoxide in the ring-opening polymerization of L-lactide by several fold. globalresearchonline.net
Copper complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. The catalytic efficiency of these systems is influenced by several factors, including the nature of the ligand, the counterion of the copper salt, and the solvent used. The pyrazole-containing ligands, with their distinct nitrogen coordination sites, can effectively bind to metal ions, creating active sites that can mimic natural enzymes like catecholase.
Table 2: Research Findings on Pyrazole-Based Catalysts
| Catalyst System | Reaction | Key Finding |
|---|---|---|
| Ti(O-i-Pr)₄ with Pyrazole Ligand | Ring-opening polymerization of L-lactide | Enhanced catalytic activity compared to Ti(O-i-Pr)₄ alone. globalresearchonline.net |
| Copper(II) Complexes with Pyrazole-Based Ligands | Oxidation of catechol to o-quinone | Superior reaction rates compared to complexes with other metals like nickel or tin. |
| Manganese Complex with Pyrazole Ligand | Oxidation of catechol to o-quinone | Catalyzes the oxidation in a manner similar to catecholase enzymes. |
The field of organocatalysis, which uses small organic molecules as catalysts, has recently seen the application of aminopyrazole derivatives. 5-Aminopyrazoles have been utilized in asymmetric catalysis, marking a significant development in their application. For instance, the first organocatalytic dearomatization of 5-aminopyrazoles has been reported, yielding structurally complex hydroxylated pyrazolines. globalresearchonline.net This transformation is achieved using an in situ-generated hypervalent iodine catalyst.
The pyrazole ring itself possesses both a weakly acidic N-H proton and a weakly basic sp² nitrogen atom, giving it amphiprotic character. nih.gov This dual nature allows it to participate in acid-base catalysis. While stronger bases can deprotonate the N-H group to form the pyrazolate anion, protonation by strong acids occurs at the basic nitrogen atom to form the pyrazolium (B1228807) cation. This inherent acidity and basicity are fundamental to the catalytic potential of the pyrazole core in reactions that are sensitive to proton transfer.
While the biological significance of pyrazole derivatives is well-documented, the unique structural features of compounds like this compound also lend themselves to sophisticated applications in analytical chemistry. The pyrazole ring, with its adjacent nitrogen atoms, and the reactive primary amine group at the 5-position create a versatile scaffold for developing specialized analytical reagents. These applications primarily leverage the compound's ability to interact selectively with other chemical species, enabling their detection and quantification.
Complexation Reagents for Metal Ion Detection
The nitrogen atoms within the pyrazole ring of this compound can act as effective coordination sites for metal ions. This chelating ability is a hallmark of many pyrazole-based ligands, which are widely explored for their use in detecting and quantifying metal ions, particularly heavy metals that pose environmental and health risks. mocedes.orgresearchgate.netdntb.gov.ua The formation of a complex between the pyrazole derivative and a metal ion often results in a significant and measurable change in the solution's photophysical properties, such as color or fluorescence, allowing for sensitive detection. nih.gov
Research into related pyrazole structures demonstrates their efficacy as chemosensors. For instance, pyrazole-based ligands have been successfully synthesized to act as selective colorimetric or fluorescent sensors for various metal ions. nih.govresearchgate.netnih.gov The complexation typically involves the lone pair electrons on the nitrogen atoms forming coordinate bonds with the metal ion. This interaction can lead to changes in the electronic structure of the ligand, causing a shift in its absorption or emission spectrum. A Schiff base derivative of pyrazol-5-ol, for example, shows a distinct color change upon complexation with Cu²⁺ ions, enabling naked-eye detection. nih.gov Similarly, a pyrazoline derivative has been developed as a "turn-off" fluorescent sensor for Cd²⁺, where the fluorescence intensity is quenched upon binding to the metal ion. researchgate.netnih.gov
The specific substituents on the pyrazole ring, such as the 4-ethylphenyl group in this compound, can modulate the ligand's electronic properties and steric environment, thereby influencing its selectivity and sensitivity towards different metal ions. The amine group at the 5-position can also participate in coordination, potentially increasing the stability and selectivity of the metal complex.
| Pyrazole Derivative | Target Metal Ion | Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric Sensing | Forms a brown-colored solution upon complexation; detection limit of 1.6 μM. | nih.gov |
| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Cd²⁺ | Fluorescent "Turn-Off" Sensor | Fluorescence is quenched by Cd²⁺ with a detection limit of 0.09 μM. | researchgate.netnih.gov |
| 2,3-dimethyl-1,2-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one | Ag⁺, Cu²⁺, Hg²⁺, Cd²⁺, etc. | Spectrophotometry & Conductometry | Forms stable 1:1 complexes with various heavy metal ions in acetonitrile. | researchgate.net |
| Pyrazole-based ligands | Ag⁺ | Spectrophotometry | Formation of Ag(I) complexes is influenced by pH and solvent composition. | mocedes.org |
Chromatographic Derivatization Agents
In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial strategy for analyzing compounds that lack a suitable chromophore or fluorophore for detection. Derivatization involves reacting the analyte with a reagent to form a new compound (a derivative) that is easily detectable. The primary amine group (-NH₂) of this compound makes it an ideal candidate to function as a derivatization agent itself, or conversely, to be derivatized for its own analysis.
However, its more advanced application lies in using the pyrazole scaffold as the basis for a tagging reagent. A new molecule can be designed where the pyrazole moiety provides strong UV absorbance or fluorescence, and another part of the molecule contains a reactive group (like a carboxylic acid or succinimidyl ester) designed to react with specific functional groups on analyte molecules (such as amines or alcohols).
Research on pyrazoline-based compounds highlights this potential. For example, a novel pyrazoline dye, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), has been developed as a fluorescent label for the derivatization of biogenic amines. researchgate.netsqu.edu.om In this application, the carboxylic acid group on the pyrazoline reagent is activated to react with the amine group of the analyte. The resulting derivative incorporates the highly fluorescent pyrazoline core, allowing for sensitive detection using an HPLC system equipped with a fluorescence detector (HPLC-FLD). researchgate.netsqu.edu.om This approach enables the quantification of low-concentration biogenic amines in complex samples like spoiled fish. researchgate.net
The general principle involves the quantitative conversion of target analytes into detectable derivatives under mild conditions, ensuring the derivative is stable throughout the chromatographic separation process. The structural framework of this compound, combining a potentially fluorescent pyrazole ring with a reactive amine, provides a strong foundation for the development of such novel derivatization agents for a wide range of analytical targets.
| Derivatization Reagent Class/Example | Analyte Functional Group | Purpose | Chromatographic Method | Reference |
|---|---|---|---|---|
| Pyrazoline-based fluorigenic labels (e.g., NFCP) | Primary Amines (e.g., biogenic amines) | Introduce a fluorescent tag for sensitive detection. | Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) | researchgate.netsqu.edu.om |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary and Diamines | Introduce a fluorescent tag to enable separation and detection of aliphatic amines. | Reversed-Phase HPLC | |
| Trimethylsilyl (TMS) reagents | Amines, Alcohols, Carboxylic Acids | Increase volatility and thermal stability for gas chromatography. | Gas Chromatography-Mass Spectrometry (GC/MS) | nist.gov |
Future Perspectives and Research Directions for 3 4 Ethylphenyl 1h Pyrazol 5 Amine
Emerging Synthetic Strategies for Pyrazole (B372694) Derivatives and Their Application to the Compound
The synthesis of pyrazole derivatives is undergoing a paradigm shift towards more efficient, sustainable, and diverse methodologies. These modern approaches offer exciting prospects for the synthesis of 3-(4-ethylphenyl)-1H-pyrazol-5-amine, potentially leading to higher yields, reduced environmental impact, and the facile generation of analog libraries for structure-activity relationship (SAR) studies.
One of the most prominent trends is the increasing adoption of multicomponent reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of atom economy, time, and resource efficiency. bohrium.comsemanticscholar.org For the synthesis of this compound, MCRs could streamline the process by combining the necessary precursors, such as a derivative of 4-ethylacetophenone, a source of the pyrazole backbone like hydrazine (B178648), and a nitrile-containing component to introduce the 5-amino group, in a single, efficient step.
Recent advances also highlight the use of novel catalytic systems , including transition-metal catalysts and organocatalysts, to achieve high regioselectivity and functional group tolerance in pyrazole synthesis. rsc.orgresearchgate.net These catalysts can enable the construction of the pyrazole ring with precise control over the substitution pattern, which is crucial for fine-tuning the biological activity and material properties of the final compound. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the 4-ethylphenyl group with high efficiency. rsc.org
The exploration of novel reactants and reaction types is expanding the synthetic toolbox for pyrazole derivatives. rsc.org This includes the use of functionalized alkynes, enamines, and other reactive intermediates to construct the pyrazole core. rsc.orgresearchgate.net These innovative approaches could provide alternative and potentially more efficient routes to this compound and its derivatives.
The table below summarizes some emerging synthetic strategies and their potential application to the synthesis of this compound.
| Synthetic Strategy | Description | Potential Application to this compound |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. | One-pot synthesis from a 4-ethylphenyl precursor, a hydrazine derivative, and a nitrile source. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid and efficient cyclocondensation to form the pyrazole ring. |
| Green Catalysis | Employment of environmentally friendly catalysts, such as biocatalysts or recyclable metal catalysts. | Sustainable synthesis with reduced waste and environmental impact. |
| Novel Catalytic Systems | Utilization of advanced transition-metal or organocatalysts for enhanced selectivity. | Regioselective introduction of the 4-ethylphenyl and amino groups. |
| Flow Chemistry | Continuous synthesis in a reactor, allowing for precise control and scalability. | Large-scale, automated production with improved safety and consistency. |
Advanced Computational Approaches in Compound Design and Activity Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to predict molecular properties, understand interactions, and guide the design of novel compounds. researchgate.net For this compound, these in silico approaches can accelerate research by prioritizing synthetic efforts and providing insights into its potential biological activities and material applications.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. bohrium.comsemanticscholar.orgresearchgate.net By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. semanticscholar.orgresearchgate.net For this compound, a QSAR model could be developed based on a library of related pyrazole derivatives with known activities against a specific biological target. This would allow for the virtual screening of new derivatives with modified substituents on the phenyl ring or the pyrazole core to identify candidates with potentially enhanced potency.
Molecular docking is another powerful technique that predicts the preferred orientation of a ligand when bound to a receptor. rsc.orgnih.gov This method is crucial for understanding the molecular basis of a compound's biological activity and for designing more potent and selective inhibitors. rsc.orgnih.gov For this compound, molecular docking could be used to explore its binding mode within the active site of various enzymes or receptors, helping to identify potential biological targets and guiding the design of analogs with improved binding affinity.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a compound with its biological target over time. researchgate.netnih.gov This can reveal important information about the stability of the ligand-receptor complex and the role of solvent molecules in the binding process. MD simulations of this compound bound to a target protein could provide a more realistic and detailed understanding of its mechanism of action.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process. uninsubria.it Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. Applying these models to this compound can help assess its drug-like properties and guide modifications to improve its pharmacokinetic profile.
The integration of these computational approaches offers a synergistic strategy for the rational design of novel derivatives of this compound with optimized properties.
| Computational Approach | Description | Application to this compound |
| QSAR | Correlates chemical structure with biological activity. | Predict the activity of new derivatives and guide substituent selection. |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Identify potential biological targets and optimize binding interactions. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the compound-target complex and understand dynamic interactions. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. | Evaluate drug-likeness and identify potential liabilities. |
Exploration of Novel Biological Targets In Vitro
The pyrazole scaffold is a well-established pharmacophore, and its derivatives have been shown to interact with a wide array of biological targets. For this compound, a systematic in vitro exploration of novel biological targets could unveil new therapeutic opportunities.
A primary area of investigation would be protein kinases , which are key regulators of cellular processes and are frequently implicated in diseases such as cancer and inflammation. royal-chem.comrsc.org Numerous pyrazole-based compounds have been developed as potent and selective kinase inhibitors. rsc.org High-throughput screening of this compound against a panel of kinases could identify novel inhibitory activities. Subsequent in vitro enzymatic assays would be crucial to determine the potency (e.g., IC50 values) and selectivity of the compound against the identified targets. researchgate.net
Another promising avenue is the exploration of enzymes involved in metabolic and neurodegenerative diseases . For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and cholinesterases. researchgate.net In vitro assays for these and other relevant enzymes could reveal unexpected activities for this compound.
The compound could also be screened against a variety of receptors , such as G-protein coupled receptors (GPCRs), which are important drug targets for a wide range of conditions. Radioligand binding assays and functional cell-based assays are standard in vitro methods to assess the affinity and functional activity of compounds at these receptors.
Furthermore, with the rise of antibiotic resistance, the screening of this compound for antimicrobial activity against a panel of pathogenic bacteria and fungi is a worthwhile endeavor. acs.org Standard in vitro assays such as minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) determinations would be employed.
The table below outlines potential biological targets and the corresponding in vitro screening methods.
| Biological Target Class | Examples | In Vitro Screening Methods |
| Protein Kinases | EGFR, VEGFR, CDK, BTK, PI3K royal-chem.com | Kinase inhibition assays (e.g., radiometric, fluorescence-based) |
| Other Enzymes | COX, Cholinesterases, Carbonic Anhydrase researchgate.netrsc.org | Enzymatic activity assays specific to the target |
| Receptors | GPCRs, Ion Channels | Radioligand binding assays, functional cell-based assays |
| Microorganisms | Bacteria, Fungi | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays |
| DNA/RNA | DNA gyrase rsc.org | DNA intercalation assays, enzymatic assays with DNA/RNA processing enzymes |
Development of Novel Material Applications
Beyond its potential in the life sciences, the unique electronic and structural properties of the pyrazole ring make it an attractive building block for the development of novel functional materials. royal-chem.com The specific structure of this compound, with its aromatic and amino functionalities, offers several avenues for exploration in material science.
One of the most promising areas is in the development of chemosensors . rsc.orgnih.gov The pyrazole nitrogen atoms can act as coordination sites for metal ions, and the aromatic system can be part of a fluorophore or chromophore. rsc.orgnih.gov Modifications to the this compound structure could lead to compounds that exhibit a change in their optical properties (color or fluorescence) upon binding to specific analytes, such as metal ions or anions. rsc.org
The photoluminescent properties of pyrazole derivatives also make them candidates for use in organic light-emitting diodes (OLEDs) . researchgate.netresearchgate.net The this compound core could be incorporated into larger conjugated systems to create materials with tunable emission colors and high quantum efficiencies. researchgate.net Research in this area would involve the synthesis of new derivatives and the fabrication and characterization of OLED devices.
Furthermore, the ability of pyrazoles to act as ligands for metal ions makes them suitable for the construction of coordination polymers and metal-organic frameworks (MOFs) . uninsubria.itresearchgate.net These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing. uninsubria.itresearchgate.net The 5-amino group in this compound provides an additional coordination site, which could lead to the formation of novel network structures with interesting properties.
The development of conductive polymers is another area where pyrazole derivatives could find application. royal-chem.com The nitrogen-containing heterocyclic ring can contribute to the electronic properties of a polymer backbone. Polymerization of appropriately functionalized derivatives of this compound could lead to new materials with interesting electrical and optical properties.
| Material Application | Description | Relevance of this compound |
| Chemosensors | Materials that signal the presence of a chemical species. | The pyrazole and amino groups can act as binding sites, while the aromatic system provides a signaling component. |
| OLEDs | Devices that emit light in response to an electric current. | The pyrazole core can be part of a luminescent material with tunable properties. |
| Coordination Polymers/MOFs | Crystalline materials formed from metal ions and organic ligands. | The pyrazole and amino nitrogens can coordinate to metal centers to form extended networks. |
| Conductive Polymers | Organic polymers that conduct electricity. | The pyrazole ring can be incorporated into a conjugated polymer backbone to influence its electronic properties. |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound creates a fertile ground for interdisciplinary research, bridging chemistry, biology, physics, and materials science. Collaborative efforts across these disciplines will be essential to fully realize the potential of this compound.
A significant opportunity lies at the intersection of medicinal chemistry and computational biology . The integration of synthetic chemistry to create novel analogs, in vitro screening to determine biological activity, and computational modeling to rationalize the results and guide further design will be a powerful approach for developing new therapeutic agents.
The synergy between materials science and synthetic organic chemistry will be crucial for the development of novel functional materials. Synthetic chemists can design and create new pyrazole-based molecules with specific electronic and photophysical properties, which can then be fabricated into devices and characterized by materials scientists and physicists.
Furthermore, the exploration of biomaterials represents another exciting interdisciplinary frontier. Pyrazole derivatives could be incorporated into polymers or other scaffolds to create materials with specific biological activities, such as antimicrobial surfaces or drug-eluting implants. This would require collaboration between polymer chemists, materials scientists, and biologists.
The field of chemical biology offers opportunities to use this compound and its derivatives as molecular probes to study biological processes. For example, a fluorescently labeled version of the compound could be used to visualize its localization and interactions within living cells, providing valuable insights into its mechanism of action.
Q & A
Q. What are the established synthetic routes for 3-(4-ethylphenyl)-1H-pyrazol-5-amine?
A three-step synthesis pathway is commonly employed:
Intermediate Preparation : React this compound (15 ) with 2-oxopropanoic acid and methyl-4-formylbenzoate in a multi-component reaction to form 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (42 ).
Coupling : Use ammonium chloride to convert 42 into the amide intermediate (43 ).
Hydrolysis : Perform base-catalyzed ester hydrolysis to yield the final compound.
This method emphasizes regioselectivity and purity optimization via HPLC or column chromatography .
Q. How is X-ray crystallography applied to confirm pyrazol-5-amine derivatives’ structures?
Single-crystal X-ray diffraction is critical for structural validation. For example:
- Crystal System : Triclinic (space group P1) with unit cell parameters (a = 10.2487 Å, b = 10.4643 Å, c = 10.5489 Å; α = 109.24°, β = 111.40°, γ = 98.03°) .
- Refinement : SHELX software (e.g., SHELXL) refines structures using high-resolution data, achieving R factors < 0.08 .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to resolve ambiguities .
Q. What spectroscopic techniques characterize pyrazol-5-amine derivatives?
- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, amine protons at δ 5.0–6.5 ppm) .
- IR : Confirm NH stretches (~3300–3400 cm) and pyrazole ring vibrations (~1500–1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 229.32 for CHN) .
Advanced Research Questions
Q. How do researchers evaluate the biological activity of this compound derivatives?
- Antimicrobial Assays : Test against Mycobacterium tuberculosis (MIC values < 10 µg/mL) using the Microplate Alamar Blue Assay (MABA) .
- Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity (IC values reported) .
- Enzyme Inhibition : Evaluate β-lactamase inhibition (e.g., OXA-48) via fluorometric assays, with IC values < 1 µM .
Q. How can structural modifications resolve contradictions in reported biological activities?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -NO) on the phenyl ring enhances antitubercular activity, while bulky groups (e.g., -CF) improve metabolic stability .
- Assay Conditions : Discrepancies in IC values may arise from variations in bacterial strain susceptibility or cell culture media. Standardize protocols using CLSI guidelines .
Q. What role do pyrazol-5-amine derivatives play in targeting bacterial resistance?
Q. How are structure-activity relationship (SAR) studies conducted on pyrazol-5-amine derivatives?
- Systematic Substitution : Vary substituents on the phenyl and pyrazole rings (e.g., -OCH, -Br, -F) to correlate hydrophobicity (logP) with membrane permeability .
- 3D-QSAR Models : Use comparative molecular field analysis (CoMFA) to predict bioactivity and optimize lead compounds .
Methodological Considerations
- Data Reproducibility : Validate synthetic yields (>50%) across multiple batches using LC-MS .
- Crystallographic Pitfalls : Address twinning or disorder in crystals by collecting data at low temperatures (e.g., 173 K) .
- Biological Assay Controls : Include positive controls (e.g., isoniazid for antitubercular assays) to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
